molecular formula C6H6N2O4 B12893954 (5-Formylisoxazol-3-yl)methyl carbamate

(5-Formylisoxazol-3-yl)methyl carbamate

Cat. No.: B12893954
M. Wt: 170.12 g/mol
InChI Key: LTLAJPRFWLLUPT-UHFFFAOYSA-N
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Description

(5-Formylisoxazol-3-yl)methyl carbamate is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formylisoxazol-3-yl)methyl carbamate typically involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. Metal-free synthetic routes are also being explored to reduce the environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Formylisoxazol-3-yl)methyl carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

(5-Formylisoxazol-3-yl)methyl carbamate has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmacological studies.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (5-Formylisoxazol-3-yl)methyl carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The formyl and carbamate groups play a crucial role in binding to the active sites of target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

  • N-(5-Methylisoxazol-3-yl)malonamide
  • N-(5-Methylisoxazol-3-yl)oxalamide
  • 3-Amino-5-methylisoxazole

Comparison: (5-Formylisoxazol-3-yl)methyl carbamate stands out due to its unique combination of formyl and carbamate groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications .

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

(5-formyl-1,2-oxazol-3-yl)methyl carbamate

InChI

InChI=1S/C6H6N2O4/c7-6(10)11-3-4-1-5(2-9)12-8-4/h1-2H,3H2,(H2,7,10)

InChI Key

LTLAJPRFWLLUPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1COC(=O)N)C=O

Origin of Product

United States

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